molecular formula C21H16FN3O2 B10920087 Methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10920087
M. Wt: 361.4 g/mol
InChI Key: KDOBXFDFCJAOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and methylphenyl groups in the structure may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a β-keto ester.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the condensation of the pyrazole intermediate with a suitable aldehyde or ketone.

    Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through various substitution reactions, such as Suzuki coupling or direct arylation.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Methyl 2-(4-bromophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Methyl 2-(4-methoxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Uniqueness

Methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C21H16FN3O2/c1-13-3-5-14(6-4-13)17-11-19(21(26)27-2)25-20(23-17)12-18(24-25)15-7-9-16(22)10-8-15/h3-12H,1-2H3

InChI Key

KDOBXFDFCJAOJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.